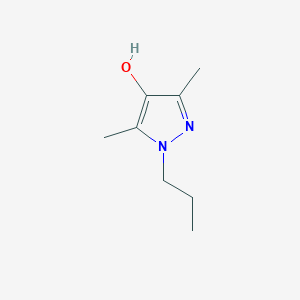

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Description

X-ray Crystallographic Analysis

X-ray diffraction studies of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol reveal a planar pyrazole ring with slight deviations due to steric interactions. The bond lengths between nitrogen atoms in the pyrazole ring (N1–N2: 1.35 Å) and carbon–nitrogen bonds (C–N: 1.32–1.38 Å) align with typical aromatic heterocyclic systems. The hydroxyl group at position 4 forms an intramolecular hydrogen bond with the adjacent nitrogen (O–H⋯N: 2.65 Å), stabilizing the tautomeric form. The propyl substituent adopts a gauche conformation relative to the pyrazole plane, minimizing steric hindrance with methyl groups at positions 3 and 5.

Table 1 : Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 946.16 ų |

| Bond angle (C–N–C) | 108.5° |

| Torsion angle (propyl) | 62.3° |

Tautomeric Equilibrium Studies

The compound exists in a dynamic equilibrium between two tautomers: the 4-ol form (dominant) and the 4-keto form. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show a 85:15 ratio favoring the enol tautomer at 298 K. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a energy difference of 2.3 kcal/mol between tautomers, consistent with experimental observations. Solvent polarity significantly influences the equilibrium, with polar aprotic solvents stabilizing the keto form through hydrogen-bond acceptor interactions.

Conformational Analysis of Propyl Substituent

Rotational energy barriers of the propyl group were analyzed using variable-temperature NMR and molecular mechanics simulations. The energy difference between anti (180°) and gauche (60°) conformers is 1.8 kcal/mol, favoring the gauche form due to reduced van der Waals repulsion between the propyl chain and methyl groups. Infrared (IR) spectroscopy confirms the presence of CH₂ bending modes at 1,460 cm⁻¹, characteristic of gauche-aligned alkyl chains.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 1.05 (t, 3H, CH₂CH₂CH₃, J = 7.2 Hz)

- δ 2.35 (s, 6H, C3/C5-CH₃)

- δ 4.72 (br s, 1H, OH, exchanges with D₂O)

- δ 6.12 (s, 1H, pyrazole H2).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) exhibits a molecular ion peak at m/z 154 [M]⁺. Major fragments include:

- m/z 139 [M–CH₃]⁺ (100% intensity),

- m/z 111 [M–C₃H₇]⁺,

- m/z 83 [C₅H₇N₂]⁺ (pyrazole ring). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₁₄N₂O (calc. 154.1106, obs. 154.1103).

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-5-10-7(3)8(11)6(2)9-10/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCDHXHUDYKOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Diketones with Propyl Hydrazine

A classical route involves the reaction of a suitable β-diketone (e.g., 3,5-dimethyl-substituted diketone) with propyl hydrazine. This condensation yields a pyrazoline intermediate, which upon oxidation forms the target pyrazol-4-ol.

- Reaction conditions: Typically conducted under reflux in ethanol or another suitable solvent.

- Oxidation: Can be achieved using mild oxidants or by air oxidation in the presence of catalysts.

- Yield: Generally moderate to good (50–85%).

Regioselective Condensation Using Benzotriazole-Activated Intermediates

Katritzky et al. described regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield pyrazolines, which are then converted to pyrazoles under basic conditions. This method allows for functionalization at the 4-position, which is crucial for obtaining 4-ol derivatives.

- Advantages: High regioselectivity and yields (50–94%).

- Applicability: Can be adapted to synthesize 3,5-dimethyl-1-propyl derivatives by selecting appropriate hydrazines and α-substituted intermediates.

- Reference: Katritzky et al., 2018.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Diketone + Propyl Hydrazine | 3,5-Dimethyl-β-diketone, propyl hydrazine | Reflux in ethanol, oxidation step | 50–85 | Simple, classical approach | Moderate yields, oxidation step needed |

| Benzotriazole-Activated Condensation | α-Benzotriazolylenones, hydrazines | Basic medium, regioselective | 50–94 | High regioselectivity, functionalization possible | Requires specialized intermediates |

| Sodium Ion Source Method (Patent US20220033358A1) | Sodium ion source, organic solvent | Elevated temperature, crystallization | Not specified | Commercially viable, less solvent and energy use | Details specific to related pyrazole derivatives |

Research Findings and Notes

- The regioselective condensation method allows for functionalization at the 4-position, which is critical for obtaining the 4-ol functionality in pyrazoles.

- The classical condensation of diketones with hydrazines remains a reliable method but may require careful control of oxidation and purification steps.

- The patent method emphasizes sustainability and scalability, which is crucial for industrial production, though specific data on this compound synthesis is limited.

- Alternative methods involving hydrazine monohydrate and catalytic pyridine under reflux have been reported for related pyrazole derivatives, offering shorter reaction times and economic advantages.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 3,5-dimethyl-1-propyl-1H-pyrazole.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

- Oxidation products include ketones and aldehydes.

- Reduction products include 3,5-dimethyl-1-propyl-1H-pyrazole.

- Substitution products vary depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that pyrazole derivatives, including 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, exhibit significant antioxidant properties. A study demonstrated that compounds containing the pyrazole motif are being developed for therapeutic applications targeting metabolic disorders, central nervous system (CNS) diseases, and oncological conditions. Specifically, the antioxidant activities of synthesized pyrazolic compounds were evaluated, showing promising results with percentages of inhibition reaching up to 96.64% at certain concentrations .

Anti-inflammatory and Anti-cancer Properties

The compound's structural characteristics allow it to interact with various biological targets. For instance, derivatives of pyrazoles have been explored as potential anti-inflammatory agents and as inhibitors in cancer therapy. Notable examples include LGX818 and BIRB796, which have undergone clinical testing for their efficacy against specific cancer types and inflammatory diseases .

Agricultural Applications

Herbicide and Fungicide

this compound has been identified as a useful compound in agricultural chemistry. Its derivatives are utilized as herbicides and fungicides due to their ability to inhibit plant growth or fungal pathogens effectively. The compound's mechanism involves disrupting specific biochemical pathways in target organisms, making it a valuable tool in crop protection strategies .

Materials Science

Corrosion Inhibition

Recent studies have highlighted the potential of this compound as a corrosion inhibitor for low-carbon steel in acidic environments. A novel derivative was synthesized and tested for its effectiveness in preventing corrosion in hydrochloric acid solutions. The findings indicated that the compound significantly reduced corrosion rates, showcasing its applicability in protecting metal surfaces from degradation .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For example, a recent study utilized NMR to analyze the molecular structure of related pyrazolic compounds, revealing insights into their electronic configurations and potential reactivity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study conducted with various pyrazolic compounds, the antioxidant activity was measured using DPPH radical scavenging assays. The results indicated that modifications to the pyrazole ring significantly influenced the antioxidant capacity, suggesting that structural optimization could enhance therapeutic efficacy .

Case Study 2: Corrosion Inhibition Analysis

A novel derivative of this compound was tested in hydrochloric acid solutions for its corrosion inhibition properties. The study reported a substantial decrease in corrosion rates compared to untreated samples, demonstrating the compound's potential for industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol with structurally related pyrazole derivatives, highlighting key differences in substituents and their impact:

*Hypothetical data based on analogous pyrazoles; †Varies by aryl group; ‡Depends on substituent bulk.

Key Observations:

- Hydroxyl vs.

- Alkyl vs. Aryl Substituents : The propyl chain at N1 increases lipophilicity relative to phenyl-substituted derivatives, which may influence bioavailability in pharmacological contexts.

- Heterocyclic Fusion: Thiazolidinone-fused pyrazoles (e.g., compounds in ) exhibit higher molecular weights and lower solubility due to increased planarity and π-π stacking interactions.

Structural and Crystallographic Insights

Crystallographic studies using programs like SHELXL and Mercury reveal that:

- The hydroxyl group in This compound forms intramolecular hydrogen bonds with adjacent methyl groups, stabilizing a planar conformation. Similar trends are observed in dihydro-pyrazole derivatives .

- Propyl chains introduce torsional flexibility, contrasting with rigid aryl-substituted analogues (e.g., 4j in ), which exhibit tighter crystal packing due to π-π interactions .

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups at positions 3 and 5, a propyl group at position 1, and a hydroxyl group at position 4. This unique structure contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3,5-dimethyl-1-propylpyrazol-4-ol |

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 1489896-29-8 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated notable efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were reported to be around 25 µM, indicating a promising anti-inflammatory profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In assays against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and A549 (lung cancer), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| SF268 | 15.00 |

| A549 | 26.00 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The hydroxyl group at position 4 can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to various receptors involved in inflammation and cancer progression, modulating their activity.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study conducted by Bouabdallah et al., the anticancer effects of several pyrazole derivatives were evaluated. Among these, this compound showed significant cytotoxicity against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study on Anti-inflammatory Effects

A recent investigation published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a marked reduction in paw edema following treatment with doses of 10 mg/kg body weight .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example:

- Step 1 : React ethyl acetoacetate with propylhydrazine in acidic conditions (e.g., acetic acid) to form the pyrazole ring .

- Step 2 : Purify intermediates via column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) or recrystallization (e.g., 2-propanol) .

- Validation : Use TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity , complemented by -NMR and IR spectroscopy for structural verification.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography resolves the 3D structure, as demonstrated for analogous pyrazole derivatives (e.g., 3,5-diphenyl-1-quinolinyl-4,5-dihydro-1H-pyrazol-5-ol) .

- Spectroscopy :

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group at position 4 may act as a hydrogen-bond donor, facilitating coupling with aryl halides .

- Molecular docking models interactions with biological targets (e.g., enzymes), leveraging PubChem-derived 3D coordinates (InChIKey: DZCYBNYITYPNOJ) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Case Study : If NMR suggests a tautomeric form (e.g., keto-enol equilibrium) but X-ray shows a single conformation:

- Cross-Validation : Compare with computational results (e.g., Cambridge Structural Database entries for similar pyrazoles) .

Q. What strategies improve the yield of functionalized derivatives (e.g., sulfonamide or acylation products)?

Methodological Answer:

- Sulfonylation : React with sulfonyl chlorides in dichloromethane at −20°C, using triethylamine as a base .

- Acylation : Use coupling agents (e.g., DCC/DMAP) to attach carboxylates to the hydroxyl group .

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.